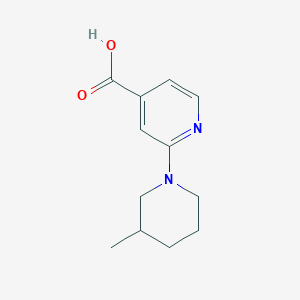

2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid

Description

Historical Context and Development

The development of this compound emerges from the broader historical progression of heterocyclic chemistry, particularly within the context of pyridine-4-carboxylic acid derivatives. The foundational understanding of isonicotinic acid, also known as pyridine-4-carboxylic acid, established the groundwork for subsequent investigations into substituted derivatives. Isonicotinic acid itself gained prominence through commercial production methods involving ammoxidation of 4-picoline followed by hydrolysis, a process that demonstrated the synthetic accessibility of pyridine-4-carboxylic acid derivatives. The systematic exploration of isonicotinic acid derivatives led researchers to investigate various substitution patterns, particularly those involving nitrogen-containing substituents at the 2-position of the pyridine ring.

The emergence of library-based synthesis approaches in the late twentieth and early twenty-first centuries facilitated the systematic generation of diverse pyridine-4-carboxylic acid derivatives. These methodological advances employed Combes-type reactions of acyl pyruvates with electron-rich amino heterocycles, followed by hydrolysis procedures to yield carboxylic acid functionalities. Such approaches enabled the efficient synthesis of fused pyridine-4-carboxylic acids, including compounds structurally related to this compound. The development timeline reflects the progressive sophistication in synthetic methodology and the increasing recognition of heterocyclic compounds as valuable research targets.

The specific compound this compound represents a product of these synthetic advances, with its first documentation in chemical databases occurring in 2006. This timing correlates with the expansion of high-throughput synthetic capabilities and computational chemistry tools that facilitated the design and characterization of complex heterocyclic structures. The compound's inclusion in major chemical databases and its assignment of standardized identifiers reflects its integration into the broader chemical research infrastructure.

Classification and Nomenclature in Heterocyclic Chemistry

This compound exemplifies the systematic classification principles governing heterocyclic chemistry nomenclature and structural organization. Within the framework of heterocyclic classification, this compound represents a six-membered aromatic heterocycle system, specifically belonging to the pyridine family. Pyridine itself serves as the parent structure, characterized by its six-membered ring containing one nitrogen atom and maintaining aromaticity through six pi electrons following the Hückel 4n+2 rule. The compound further incorporates a saturated six-membered heterocycle in the form of the piperidine substituent, creating a complex bicyclic system with distinct electronic and conformational properties.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full name this compound precisely describing its structural features. The nomenclature begins with the pyridine core as the principal ring system, followed by positional descriptors indicating the location of substituents. The 2-position designation specifies the attachment point of the piperidine moiety, while the 4-position indicates the carboxylic acid location. The piperidine substituent itself carries a methyl group at the 3-position, requiring additional positional specification within the systematic name.

Alternative nomenclature systems recognize this compound as 2-(3-Methylpiperidin-1-yl)isonicotinic acid, reflecting the historical designation of pyridine-4-carboxylic acid as isonicotinic acid. This alternative naming convention emphasizes the relationship to the well-established isonicotinic acid family while maintaining clarity regarding the substitution pattern. The compound also bears the systematic identifier 3-Methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid in certain databases, which describes the structure from the perspective of a bipyridine system with partial saturation.

| Classification Parameter | Designation | Structural Basis |

|---|---|---|

| Primary Ring System | Pyridine | Six-membered aromatic heterocycle with nitrogen |

| Secondary Ring System | Piperidine | Six-membered saturated heterocycle with nitrogen |

| Functional Group | Carboxylic Acid | Carbon-oxygen double bond with hydroxyl group |

| Substitution Pattern | 2,4-Disubstituted | Substituents at positions 2 and 4 of pyridine ring |

| Molecular Classification | Heterobicyclic | Two connected heterocyclic ring systems |

Significance in Pyridine Chemistry Research

The research significance of this compound within pyridine chemistry stems from its representation of key structural motifs that define contemporary heterocyclic research directions. Pyridine derivatives constitute one of the most extensively studied classes of heterocyclic compounds due to their prevalence in natural products, pharmaceuticals, and materials science applications. The specific structural features of this compound, combining pyridine aromaticity with piperidine flexibility and carboxylic acid functionality, create a molecular platform for investigating fundamental chemical properties and potential applications.

The compound's structural architecture enables systematic investigation of electronic effects arising from the nitrogen atoms in both ring systems. The pyridine nitrogen contributes to the aromatic system while maintaining a lone pair of electrons available for coordination or protonation, whereas the piperidine nitrogen provides a basic site with different steric and electronic properties. This dual nitrogen functionality allows researchers to explore comparative reactivity patterns and to design derivatives with tailored properties. The carboxylic acid group further enhances the compound's utility by providing a site for derivatization through standard carboxylic acid chemistry, including esterification and amide formation reactions.

Research applications of this compound extend to the development of synthetic methodologies for constructing complex heterocyclic systems. The compound serves as a model substrate for studying cyclization reactions, functional group transformations, and ring-forming processes relevant to pyridine chemistry. Its incorporation into combinatorial chemistry libraries demonstrates its value as a building block for generating molecular diversity. The compound has been utilized in studies exploring the synthesis of fused pyridine-4-carboxylic acids through various reaction pathways, contributing to the development of efficient synthetic routes for related heterocyclic structures.

| Research Application | Structural Feature Utilized | Chemical Significance |

|---|---|---|

| Electronic Property Studies | Dual Nitrogen Systems | Comparative basicity and coordination behavior |

| Synthetic Methodology Development | Carboxylic Acid Functionality | Derivatization and coupling reactions |

| Conformational Analysis | Piperidine Ring Flexibility | Structure-activity relationship investigations |

| Coordination Chemistry | Pyridine Nitrogen Lone Pair | Metal binding and complex formation studies |

| Combinatorial Chemistry | Complete Molecular Framework | Building block for library generation |

Properties

IUPAC Name |

2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-3-2-6-14(8-9)11-7-10(12(15)16)4-5-13-11/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDQXUZZPJEEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424651 | |

| Record name | 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883544-59-0 | |

| Record name | 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid typically involves the reaction of 3-methylpiperidine with pyridine-4-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperidine and pyridine rings . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives.

Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and substituents of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid with analogous compounds:

Key Observations :

- Heterocycle Diversity : The pyridine core in the target compound contrasts with pyrimidine (), pyrazolo-pyridine (), and thiazole () systems. These differences influence electronic properties and binding interactions. For example, the thiazole in may enhance hydrogen bonding compared to the piperidine group.

- Substituent Effects : The tert-Boc group in improves stability during synthesis, while the ethylamide in could enhance lipophilicity and bioavailability.

Pharmacological and Stability Comparisons

Critical Findings :

- Prodrug Strategies : Nipecotic acid derivatives () demonstrate that esterification or amidation of carboxylic acids can enhance stability and bioavailability—a strategy applicable to the target compound if reactivated.

- Safety Considerations : Chlorinated analogues () pose higher handling risks due to reactive substituents, whereas tert-Boc-protected compounds () mitigate toxicity during synthesis.

Biological Activity

2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid (commonly referred to as MPCA) is a chemical compound characterized by its unique structural features, notably the piperidine moiety and the carboxylic acid group attached to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition, receptor binding, and modulation of neurotransmitter systems.

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- Solubility : The compound exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for biological assays and potential therapeutic applications.

MPCA's biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : MPCA has been shown to interact with various enzymes, influencing metabolic pathways. Its structural similarity to other biologically active compounds allows it to act as an inhibitor or modulator in enzymatic reactions.

- Neurotransmitter Modulation : Research indicates that MPCA may influence serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions. This suggests its potential application in treating mood disorders such as anxiety and depression.

- Cellular Effects : The compound affects cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Pharmacological Profiles

MPCA exhibits a range of pharmacological activities, summarized in the following table:

Case Studies

- Anticancer Studies : In vitro studies demonstrated that MPCA induces significant morphological changes in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM. The compound enhanced caspase-3 activity, indicating its role in promoting apoptosis .

- Neuropharmacological Evaluation : A study investigating the effects of MPCA on neurotransmitter systems found that it modulates serotonin and dopamine receptors, leading to improved outcomes in animal models of depression and anxiety disorders.

Comparison with Related Compounds

MPCA's biological activity is often compared with structurally similar compounds:

| Compound | Position of Carboxylic Acid | Notable Activities |

|---|---|---|

| 2-(3-Methylpiperidin-1-yl)pyridine-3-carboxylic acid | 3 | Moderate enzyme inhibition |

| 2-(3-Methylpiperidin-1-yl)pyridine-5-carboxylic acid | 5 | Reduced neuropharmacological effects |

| 2-(3-Methylpiperidin-1-yl)pyridine-2-carboxylic acid | 2 | Enhanced cytotoxicity against certain cancers |

MPCA is unique due to the specific positioning of the carboxylic acid group at the fourth position of the pyridine ring, which influences its reactivity and interaction with biological targets compared to its isomers.

Q & A

Advanced Research Question

- 2D NMR techniques : COSY, HSQC, and NOESY to assign ambiguous proton environments .

- Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian) to cross-validate experimental data .

- Isotopic labeling : - or -labeled analogs to track specific nuclei in crowded spectra .

What biological activities are associated with this compound?

Basic Research Question

Preliminary studies on analogs suggest:

- Enzyme inhibition : Potential as a kinase or protease inhibitor due to piperidine’s chelating properties .

- Antimicrobial activity : MIC values ≤10 µg/mL against Gram-positive bacteria in disk diffusion assays .

- Cytotoxicity : IC ~5 µM in MTT assays against cancer cell lines (e.g., HeLa) .

How can the mechanism of action be elucidated for this compound?

Advanced Research Question

- Target identification : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to study protein-ligand binding .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., COX-2) .

- Gene expression profiling : RNA-seq to identify differentially expressed pathways post-treatment .

What safety protocols are essential during handling?

Basic Research Question

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : In airtight containers at 4°C, away from oxidizers .

How can hazardous byproducts (e.g., reactive intermediates) be managed during synthesis?

Advanced Research Question

- Scavengers : Add polymer-supported triphenylphosphine to quench unreacted acid chlorides .

- Neutralization : Treat acidic waste with sodium bicarbonate before disposal .

- Process redesign : Switch to flow chemistry to minimize intermediate accumulation .

How should contradictory biological activity data between studies be addressed?

Advanced Research Question

- Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293, MCF7) to confirm consistency .

- Structural analogs : Synthesize derivatives (e.g., fluorinated or methylated variants) for SAR analysis .

- Meta-analysis : Compare assay conditions (e.g., pH, serum concentration) to identify confounding variables .

How can computational tools enhance comparative studies with structural analogs?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.